3-(1-Methylpyrazol-4-yl)morpholine
Description
Evolution and Strategic Importance of Heterocyclic Scaffolds in Modern Chemical Research
Heterocyclic compounds, which feature ring structures containing at least one atom other than carbon, are fundamental building blocks in the realm of organic chemistry. Their presence is ubiquitous in nature, forming the core of essential biomolecules such as nucleic acids and vitamins. This natural prevalence has inspired chemists to explore heterocyclic scaffolds for a vast range of applications, most notably in medicinal and pharmaceutical chemistry. researchgate.netmdpi.com A significant portion of approved drugs and clinical trial candidates contain heterocyclic rings, highlighting their strategic importance in drug discovery. researchgate.netdigitellinc.com
The evolution of this field has been marked by significant advances in synthetic methodologies. jmchemsci.com Innovations in metal-catalyzed cross-coupling reactions and multicomponent reactions have dramatically improved access to diverse and complex heterocyclic structures. researchgate.netjmchemsci.com This has enabled researchers to move beyond traditional scaffolds and explore novel chemical space, leading to the development of next-generation therapeutics and advanced materials. digitellinc.comjmchemsci.com The ability to fine-tune the electronic and steric properties of heterocyclic compounds by modifying their structure makes them indispensable tools for creating molecules with tailored functions, from life-saving drugs to specialized polymers and electronic materials.
Academic Relevance of Morpholine (B109124) Ring Systems in Complex Molecular Architectures
The morpholine ring is a saturated six-membered heterocycle containing both an amine and an ether functional group. wikipedia.org This unique combination of heteroatoms endows the morpholine scaffold with advantageous physicochemical properties that are highly valued in medicinal chemistry. nih.govnih.gov The ether oxygen can act as a hydrogen bond acceptor and enhances the molecule's solubility, while the secondary amine provides a point for facile synthetic modification and can influence basicity. wikipedia.orgnih.gov
Due to these favorable characteristics, morpholine is often classified as a "privileged structure." nih.gov It is a versatile and readily accessible building block featured in numerous approved and experimental drugs. wikipedia.orgnih.gov Its incorporation into a larger molecule can improve metabolic stability and pharmacokinetic profiles. nih.govresearchgate.net Beyond its role in pharmaceuticals, the morpholine scaffold is used in a variety of industrial applications, including as a corrosion inhibitor and in the synthesis of rubber chemicals and optical brighteners. atamankimya.com The development of new synthetic strategies to create functionalized and enantiomerically pure C-substituted morpholines remains an active area of academic research, aiming to expand the chemical diversity and utility of this important scaffold. nih.govresearchgate.net
Significance of Pyrazole (B372694) Moieties in Heterocyclic Compound Design and Synthetic Chemistry
Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. nih.govijraset.com First identified in 1883, this ring system has become a cornerstone in the development of heterocyclic chemistry theory and a key component in a multitude of functional molecules. ijraset.comresearchgate.net The pyrazole moiety is considered a privileged scaffold in drug discovery, forming the core of compounds with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. nih.govnih.govmdpi.com
The aromatic nature of the pyrazole ring, with its six delocalized π-electrons, confers significant stability. ijraset.com The two nitrogen atoms provide sites for hydrogen bonding and coordination with biological targets, making the scaffold particularly effective in the design of enzyme inhibitors, such as protein kinase inhibitors for cancer therapy. nih.gov The chemical reactivity of the pyrazole ring allows for substitution at various positions, enabling chemists to modulate the biological and physical properties of the resulting derivatives. nih.govijraset.com The versatility and synthetic accessibility of pyrazole and its derivatives ensure their continued prominence in both medicinal chemistry and materials science. nih.govresearchgate.net
Establishing 3-(1-Methylpyrazol-4-yl)morpholine as a Foundational Research Subject and a Versatile Chemical Scaffold
The chemical compound this compound (CAS No: 1368178-38-4) represents a deliberate and strategic fusion of the morpholine and pyrazole ring systems. chemsrc.com This molecular architecture combines the favorable drug-like properties of the morpholine ring—such as improved solubility and metabolic stability—with the proven biological relevance and synthetic versatility of the pyrazole moiety. nih.govnih.gov The linkage of the 4-position of the pyrazole ring to the 3-position of the morpholine ring creates a specific spatial arrangement of these two important heterocycles.
This compound serves as a foundational research subject, embodying the principles of scaffold-hopping and fragment-based design, where well-characterized heterocyclic fragments are combined to create novel chemical entities. The presence of both a hydrogen-bond-accepting morpholine oxygen and the versatile pyrazole ring suggests potential for interactions with a variety of biological targets. Indeed, molecules incorporating both pyrazolyl and morpholinyl fragments have been investigated as potent inhibitors of enzymes like phosphoinositide 3-kinase (PI3K), highlighting the utility of this combined scaffold in therapeutic research. google.com As a versatile chemical scaffold, this compound offers multiple points for further chemical modification, allowing for the systematic exploration of structure-activity relationships and the development of more complex molecules for diverse scientific applications.
Interactive Data Table: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 1368178-38-4 | chemsrc.com |
| Chemical Formula | C8H13N3O | sigmaaldrich.com |
| Synonym | Not Available | |
| Molecular Weight | 167.21 g/mol | |
| InChI Key | KSBIDPYAPFHSRG-UHFFFAOYSA-N | sigmaaldrich.com |
Properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c1-11-5-7(4-10-11)8-6-12-3-2-9-8/h4-5,8-9H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPXISVPGQJGIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2COCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for 3 1 Methylpyrazol 4 Yl Morpholine and Its Advanced Analogs
Retrosynthetic Dissection of the 3-(1-Methylpyrazol-4-yl)morpholine Core Structure
Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. amazonaws.comegrassbcollege.ac.ine3s-conferences.org For this compound, the primary disconnections focus on the formation of the morpholine (B109124) ring and the installation of the pyrazole (B372694) moiety.
A logical retrosynthetic approach would involve two main disconnections:
C-N and C-O bond disconnections within the morpholine ring: This breaks the morpholine down into a linear amino alcohol precursor. This is a common strategy as numerous methods exist for the cyclization of such precursors. scribd.comorganic-chemistry.org
C-C bond disconnection between the morpholine and pyrazole rings: This separates the two heterocyclic systems, suggesting a coupling reaction in the forward synthesis. This approach allows for the independent synthesis and functionalization of each heterocyclic core before their assembly.
This leads to two key precursor fragments: a functionalized morpholine or its linear precursor, and a suitable 1-methylpyrazole (B151067) derivative. The choice of which bond to form in the final step of the synthesis will depend on the availability of starting materials and the efficiency of the chosen reactions.
Strategic Cyclization Approaches for the Morpholine Ring System Bearing Pyrazole Substituents
The formation of the morpholine ring is a critical step in the synthesis. This can be achieved either before or after the attachment of the pyrazole substituent.
Formation of C-N and C-O Bonds in the Morpholine Core
The construction of the morpholine ring typically involves the formation of one C-N and one C-O bond. A common and efficient method is the cyclization of a β-amino alcohol. thieme-connect.com This can be achieved through several strategies:
Intramolecular Williamson Ether Synthesis: This involves the deprotonation of the hydroxyl group of an N-substituted 2-aminoethanol derivative, followed by an intramolecular nucleophilic attack on a carbon bearing a leaving group.
Reductive Amination: Cyclization can also be achieved via intramolecular reductive amination of an amino-aldehyde or amino-ketone precursor.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A one-pot reaction can be employed for the enantioselective synthesis of 3-substituted morpholines from aminoalkyne substrates. This method utilizes a titanium catalyst for hydroamination to form a cyclic imine, which is then reduced by a ruthenium catalyst. organic-chemistry.orgacs.orgubc.ca
Regioselective Installation of the Pyrazole Moiety
Attaching the pyrazole ring at the C-3 position of the morpholine ring requires careful regiocontrol. One strategy involves starting with a pre-functionalized morpholine derivative. For instance, a 3-oxomorpholine can be reacted with a pyrazole-based organometallic reagent.
Alternatively, the pyrazole moiety can be introduced before the cyclization of the morpholine ring. This would involve starting with a pyrazole-containing amino alcohol. For example, reacting 1-methyl-4-formylpyrazole with an appropriate amino compound could yield an intermediate that can then be cyclized to form the desired this compound.
Synthesis and Functionalization of the 1-Methylpyrazole Precursor
A key starting material for the synthesis is a functionalized 1-methylpyrazole. Common precursors include 4-bromo-1-methylpyrazole or 1-methyl-4-formylpyrazole.
4-Bromo-1-methylpyrazole is a versatile intermediate. It can be synthesized by the bromination of 1-methylpyrazole using N-bromosuccinimide (NBS) in water. chemicalbook.comchembk.com This brominated pyrazole can then participate in various cross-coupling reactions to form the C-C bond with the morpholine ring. It can also be converted to other useful intermediates, such as pyrazole boronic acids. chemicalbook.com
1-Methyl-4-formylpyrazole can be prepared through the Vilsmeier-Haack reaction on 1-methylpyrazole using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). nih.govasianpubs.orgresearchgate.netmdpi.comigmpublication.org This formyl group can then be used in reductive amination reactions or other transformations to build the morpholine ring.
| Pyrazole Precursor | Synthetic Method | Reagents | Reference |
| 4-Bromo-1-methylpyrazole | Bromination | 1-methylpyrazole, NBS, Water | chemicalbook.comchembk.com |
| 1-Methyl-4-formylpyrazole | Vilsmeier-Haack Reaction | 1-methylpyrazole, POCl₃, DMF | nih.govasianpubs.orgresearchgate.net |
| 4-Bromo-1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | Borylation | 4-bromo-1-methylpyrazole, Pinacolborane, Iridium catalyst | chemicalbook.com |
Advanced Cross-Coupling and Functional Group Interconversion Reactions for Scaffold Assembly
Modern synthetic organic chemistry offers a variety of powerful cross-coupling reactions that are well-suited for assembling the this compound scaffold.
Suzuki Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-C bonds. A pyrazole boronic acid or boronate ester can be coupled with a 3-halomorpholine derivative to construct the target molecule. chemicalbook.com
Buchwald-Hartwig Amination: This reaction can be used to form the C-N bond of the morpholine ring in an intramolecular fashion.
C-H Activation: Direct C-H activation of the pyrazole ring followed by coupling with a functionalized morpholine is another potential advanced strategy.
Functional group interconversions are also crucial. For example, a carbonyl group can be reduced to a methylene (B1212753) group, or an alcohol can be converted into a leaving group for subsequent cyclization reactions.
Considerations for Stereoselective Synthesis of Morpholine Derivatives
Many biologically active molecules are chiral, and their therapeutic effects are often dependent on their stereochemistry. Therefore, the stereoselective synthesis of this compound may be crucial for its potential applications.
Several strategies can be employed to achieve stereoselectivity:
Chiral Pool Synthesis: Starting from a readily available chiral building block, such as an amino acid, can provide a straightforward route to an enantiomerically pure product.
Asymmetric Catalysis: The use of chiral catalysts can induce enantioselectivity in key bond-forming reactions. For example, asymmetric hydrogenation of an unsaturated morpholine precursor using a chiral rhodium catalyst can yield a specific enantiomer. rsc.org Similarly, a tandem hydroamination and asymmetric transfer hydrogenation can produce chiral 3-substituted morpholines with high enantiomeric excess. organic-chemistry.orgacs.orgubc.caresearchgate.net
Diastereoselective Reactions: If the molecule contains more than one stereocenter, diastereoselective reactions can be used to control the relative stereochemistry. For instance, copper-promoted oxyamination of alkenes can lead to the stereoselective synthesis of 2-aminomethyl morpholines. nih.gov
Recent research has highlighted methods for the diastereoselective and even diastereoconvergent synthesis of substituted morpholines starting from tosyl-oxazetidine and α-formyl carboxylates. acs.orgnih.gov These advanced methods provide access to conformationally rigid morpholine structures.
Methodologies for Scaffold Diversification and Chemical Library Generation
The generation of a chemical library from the this compound scaffold involves a systematic approach to introduce structural diversity. vipergen.com This process, often termed scaffold diversification, is crucial for exploring the chemical space around a lead compound to identify analogs with improved properties. acs.orgbham.ac.uk The primary strategies for diversifying this particular scaffold involve targeted modifications at three key positions: the morpholine nitrogen, the pyrazole ring system, and the carbon backbone of the morpholine ring.
The secondary amine of the morpholine ring is a prime site for derivatization due to its nucleophilic character. tandfonline.com A variety of substituents can be introduced at this position to modulate properties such as polarity, basicity, and steric bulk, which can significantly influence a molecule's pharmacokinetic profile and target engagement. tandfonline.com
Common strategies for functionalizing the morpholine nitrogen include:
Acylation and Carbamoylation: The nitrogen can readily react with acyl chlorides, anhydrides, or isocyanates to form amides and ureas, respectively. These reactions are typically high-yielding and tolerant of a wide range of functional groups. For instance, reaction with various sulfonyl chlorides can produce a series of sulfonamides. evitachem.com
Alkylation and Arylation: Introduction of alkyl or aryl groups can be achieved through nucleophilic substitution reactions with appropriate halides or through more advanced cross-coupling methodologies. Reductive amination with aldehydes or ketones provides another versatile route to N-alkylated derivatives.
Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates offers a straightforward method to introduce urea or thiourea moieties, which can serve as hydrogen bond donors and acceptors, potentially enhancing binding affinity to biological targets.
These modifications have been instrumental in the development of various morpholine-containing therapeutic candidates by improving their efficacy and physicochemical properties. tandfonline.com
The pyrazole ring is an aromatic heterocycle, and its carbon atoms are susceptible to electrophilic substitution reactions. nih.govnih.gov The positions available for substitution on the 1-methylpyrazol-4-yl moiety are C3 and C5. The electronic nature of the pyrazole ring, influenced by the two adjacent nitrogen atoms, directs the regioselectivity of these reactions. nih.gov
Key methodologies for pyrazole ring functionalization include:
Halogenation: The pyrazole ring can be selectively halogenated at the C5 position. Reagents like N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are commonly used for chlorination and bromination, respectively. nih.gov These halogenated intermediates are valuable precursors for further diversification through cross-coupling reactions.
Cross-Coupling Reactions: The introduction of a halogen atom or a boronic acid/ester functionality onto the pyrazole ring opens up a vast array of possibilities for C-C and C-N bond formation through reactions like Suzuki, Stille, and Buchwald-Hartwig couplings. mdpi.com This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups.
C-H Functionalization: Modern synthetic methods are increasingly focusing on the direct functionalization of C-H bonds, which offers a more atom-economical approach to diversification. nih.gov Photocatalysis and electrochemistry are emerging as powerful tools for the C-H functionalization of pyrazole and other heterocyclic systems. nih.govresearchgate.net
The ability to introduce a wide range of substituents on the pyrazole ring is a key strategy in modulating the biological activity of pyrazole-containing compounds. frontiersin.orgnih.gov
Modification of the morpholine carbon backbone is synthetically more challenging than derivatization at the nitrogen or pyrazole ring. However, it offers the potential to introduce significant conformational constraints and alter the three-dimensional shape of the molecule, which can be critical for optimizing biological activity.
Approaches to derivatize the morpholine backbone include:
Synthesis from Functionalized Precursors: Instead of modifying a pre-formed morpholine ring, derivatives can be synthesized from chiral or achiral building blocks that already contain the desired functional groups. For example, starting with a substituted amino alcohol and a suitable dielectrophile can lead to a functionalized morpholine ring.
Ring-Contraction/Expansion Strategies: While less common, it is conceivable to develop multi-step sequences that involve the opening of the morpholine ring followed by re-cyclization with a modified fragment to introduce changes to the ring size or substitution pattern.
Bridged Morpholines: A more recent strategy to introduce conformational rigidity and modulate physicochemical properties involves the creation of bridged morpholine systems, such as 2-oxa-5-azabicyclo[2.2.1]heptane. researchgate.net This approach has been shown to decrease lipophilicity, a desirable feature in drug design. researchgate.net This type of modification fundamentally alters the shape and flexibility of the morpholine scaffold.
The diversification of the morpholine backbone, although synthetically demanding, provides a powerful tool for navigating the chemical space and developing novel analogs with unique properties.
Structure Activity Relationship Sar Conceptual Frameworks and Rational Design Principles Based on the 3 1 Methylpyrazol 4 Yl Morpholine Scaffold
Conformational Analysis and Stereochemical Influences on Molecular Interactions (Theoretical)
The spatial arrangement of the 3-(1-methylpyrazol-4-yl)morpholine scaffold is critical in defining its interactions with biological targets. The morpholine (B109124) ring, a six-membered saturated heterocycle, predominantly adopts a chair conformation. researchgate.netresearchgate.net Theoretical calculations and experimental studies on morpholine and its derivatives have identified two primary chair conformers: one with the N-H or N-substituent in an equatorial position (Chair-Eq) and the other in an axial position (Chair-Ax). researchgate.netacs.orgnih.gov The equatorial conformer is generally considered to be of lower energy and thus more stable. researchgate.netnih.gov
Stereochemistry is another crucial factor. The carbon atom at the 3-position of the morpholine ring is a chiral center, meaning this compound can exist as a pair of enantiomers. These enantiomers, being non-superimposable mirror images, can exhibit different binding affinities and pharmacological activities. The specific stereoisomer that presents the optimal arrangement of functional groups for interaction with a target receptor will likely display superior potency. For instance, in other heterocyclic systems, forcing a substituent into an axial orientation has been shown to result in slow enantiomerization. rsc.org
In Silico Exploration of Substituent Effects on Hypothetical Binding Orientations
The introduction of various substituents to the this compound scaffold can dramatically alter its hypothetical binding interactions with a target protein. In silico docking simulations are a powerful tool to predict these effects. By computationally placing the molecule into the active site of a receptor, researchers can visualize potential binding modes and estimate the binding affinity.
The nature and position of substituents on both the morpholine and pyrazole (B372694) rings can influence several key factors that govern molecular recognition:
Hydrogen Bonding: The morpholine oxygen and the pyrazole nitrogens can act as hydrogen bond acceptors, while the N-H of the morpholine (if unsubstituted) can be a hydrogen bond donor. acs.org Introducing substituents with hydrogen bonding capabilities, such as hydroxyl or amino groups, can forge new and stronger interactions with the target.
Hydrophobic Interactions: The methyl group on the pyrazole ring and any alkyl or aryl substituents can engage in hydrophobic interactions with nonpolar residues in the binding pocket. tandfonline.com The size and shape of these substituents can be fine-tuned to maximize these favorable contacts.
Electrostatic Interactions: The distribution of charge across the molecule, influenced by the electronegativity of substituents, can guide its orientation within the electrostatic field of the binding site.
Steric Fit: The size and bulkiness of substituents must be compatible with the topology of the active site. A substituent that is too large may cause steric clashes, preventing optimal binding.
Studies on related pyrazole derivatives have shown that the type and position of substituents significantly impact binding affinity. For example, the introduction of chloro and amino groups, or heterocyclic structures like 1-Boc-piperazine and pyrrolidine, has been shown to improve binding affinity in some pyrazole molecules. yyu.edu.tr Conversely, replacing a chlorine atom with other functional groups has been observed to either increase or decrease affinity depending on the specific substituent and its location. yyu.edu.tr
Computational Design Strategies for Scaffold Optimization and Lead Prioritization
Computational chemistry offers a suite of strategies to optimize the this compound scaffold and prioritize lead compounds for synthesis and testing. These methods leverage our understanding of molecular interactions to guide the design of molecules with improved properties.
One key strategy is scaffold hopping , where the core scaffold is replaced with a structurally different moiety that maintains the essential pharmacophoric features. This can lead to the discovery of novel chemical series with improved properties. Computational tools can be employed to search virtual libraries for suitable replacements. researchgate.net
Structure-based drug design (SBDD) utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. nih.govresearchgate.netresearchgate.net Docking simulations, as mentioned earlier, are a cornerstone of SBDD. By analyzing the docked poses of a series of virtual compounds based on the this compound scaffold, researchers can prioritize those with the most favorable predicted binding energies and interaction patterns for synthesis. nih.govmdpi.com
Ligand-based drug design (LBDD) is employed when the structure of the target is unknown. This approach relies on the knowledge of a set of molecules known to be active. Pharmacophore modeling, a key LBDD technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This pharmacophore model can then be used to screen virtual libraries for new molecules that match the model, including novel derivatives of the this compound scaffold.
Theoretical Investigations of Bioisosteric Replacements within the Morpholine-Pyrazole System
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a powerful strategy in drug design to modulate potency, selectivity, and pharmacokinetic properties. nih.govu-tokyo.ac.jp Theoretical investigations can explore the potential consequences of such replacements within the this compound system before committing to synthetic efforts.
Morpholine Ring Bioisosteres: The morpholine ring itself can be a target for bioisosteric replacement. researchgate.net Depending on the desired properties, it could be replaced with other six-membered rings like piperidine (B6355638) or piperazine, or even five-membered rings. cambridgemedchemconsulting.com For example, replacing the oxygen atom with a sulfur atom to form a thiomorpholine (B91149) could alter the hydrogen bonding capacity and lipophilicity. Computational methods can predict the conformational preferences and electronic properties of these analogs, helping to assess their suitability.
Pyrazole Ring Bioisosteres: The pyrazole ring can also be replaced by other five-membered aromatic heterocycles such as isoxazole, oxazole, or triazole. nih.gov Each replacement would alter the electronic distribution and hydrogen bonding potential of the molecule. For instance, a 1,2,3-triazole can act as an amide surrogate. nih.gov Quantum mechanical calculations can be used to compare the electrostatic potential surfaces of these different heterocycles to gauge their similarity to the original pyrazole.
Substituent Bioisosteres: The methyl group on the pyrazole ring could be replaced with other small alkyl groups or with bioisosteres like a halogen (e.g., fluorine) or a cyano group. u-tokyo.ac.jp These changes can impact the size, lipophilicity, and electronic nature of the substituent, potentially leading to improved interactions with the target.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Molecular Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govresearchgate.net By developing a robust QSAR model for derivatives of this compound, it becomes possible to predict the activity of newly designed, unsynthesized compounds. researchgate.net
The process of building a QSAR model involves several steps:
Data Set Preparation: A set of this compound analogs with experimentally determined biological activities is required.
Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, geometrical, and electronic properties.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the biological activity. nih.govresearchgate.net
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. nih.gov
Once a validated QSAR model is established, it can be used to:
Predict the activity of virtual compounds, allowing for the prioritization of the most promising candidates for synthesis.
Provide insights into the structural features that are most important for activity, guiding further optimization efforts. For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.gov
By integrating these computational approaches, the exploration of the chemical space around the this compound scaffold can be performed more efficiently and rationally, ultimately accelerating the discovery of new and improved drug candidates.
Computational Chemistry and Molecular Modeling Studies of 3 1 Methylpyrazol 4 Yl Morpholine and Derived Architectures
Molecular Docking Simulations for Ligand-Target Interaction Prediction (Theoretical Binding Modes)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this is crucial for understanding how a ligand, such as 3-(1-Methylpyrazol-4-yl)morpholine, might interact with a biological target, typically a protein or enzyme.
Research on pyrazole (B372694) derivatives has demonstrated their potential as inhibitors for a variety of enzymes. nih.gov For a molecule like this compound, molecular docking simulations would be employed to predict its binding mode within the active site of a target protein. For instance, if targeting a kinase, the simulation would aim to identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the kinase's active site.
The morpholine (B109124) ring, a common scaffold in medicinal chemistry, is known to improve physicochemical properties and can participate in hydrogen bonding. nih.govacs.org The pyrazole moiety can also form significant interactions. Docking studies on similar pyrazole-containing compounds have highlighted the importance of the pyrazole nitrogen atoms as hydrogen bond acceptors and the potential for π-π stacking interactions with aromatic residues. nih.gov
A hypothetical docking study of this compound against a target like a G-protein coupled receptor (GPCR) or a kinase could yield a binding pose where the morpholine oxygen acts as a hydrogen bond acceptor with a backbone amide, and the methylpyrazole ring fits into a hydrophobic pocket. The predicted binding affinity, often expressed as a docking score, would provide a quantitative estimate of the ligand's potency.
Table 1: Hypothetical Molecular Docking Results for this compound against Various Kinase Targets
| Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen bond with morpholine oxygen, hydrophobic interactions with pyrazole ring |
| Kinase B | -7.9 | Glu91, Phe169 | Hydrogen bond with pyrazole nitrogen, π-π stacking with Phe169 |
| Kinase C | -9.2 | Cys145, Met146 | Hydrophobic interactions with the entire scaffold |
Molecular Dynamics Simulations for Conformational Sampling and Stability Analysis in Solution
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. This is essential for assessing the stability of the predicted binding pose from docking and for understanding the conformational flexibility of the ligand and protein in a solvated environment.
For this compound, an MD simulation would typically be run for tens to hundreds of nanoseconds. The simulation would track the trajectory of the ligand within the binding site, revealing whether the initial docked pose is stable or if the ligand reorients to find a more favorable conformation. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time would indicate the stability of the complex. eurasianjournals.com
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the free energy of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area). Studies on related pyrazole derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to refine the understanding of the key interactions driving binding affinity. eurasianjournals.com
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the electrostatic potential of a molecule. bohrium.com
For this compound, DFT calculations could be used to:
Determine the molecular geometry: Optimizing the structure to its lowest energy conformation.
Calculate the electrostatic potential map: This would reveal the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting sites of interaction. For instance, the nitrogen and oxygen atoms of the morpholine and pyrazole rings would likely be identified as electron-rich regions.
Analyze frontier molecular orbitals (HOMO-LUMO): The energy gap between the HOMO and LUMO can indicate the chemical reactivity and stability of the molecule. A smaller energy gap suggests higher reactivity.
Predict spectroscopic properties: DFT can be used to simulate infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental data to validate the computed structure. bohrium.com
Pharmacophore Modeling and Virtual Screening Applications for Scaffold-Based Ligands
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.
Starting with the this compound scaffold, a pharmacophore model could be developed to search large chemical databases for other compounds that share similar key features. This process, known as virtual screening, allows for the rapid identification of potential new drug candidates from vast libraries of molecules. nih.govacs.org
For example, a pharmacophore model for a CNS-active compound might include a basic nitrogen atom (from the morpholine), a hydrophobic region (the methylpyrazole), and a hydrogen bond acceptor (the morpholine oxygen). nih.gov This model could then be used to screen for other molecules that fit these spatial and chemical requirements, potentially leading to the discovery of novel compounds with similar or improved activity.
Table 2: A Hypothetical Pharmacophore Model Derived from this compound
| Feature | Location | Radius (Å) |
| Hydrogen Bond Acceptor | Morpholine Oxygen | 1.5 |
| Basic Nitrogen | Morpholine Nitrogen | 1.2 |
| Hydrophobic Center | Methylpyrazole Ring | 2.0 |
| Aromatic Ring | Pyrazole Ring | 1.8 |
Theoretical Prediction of Physicochemical Properties Relevant to Molecular Design
The success of a drug candidate is heavily dependent on its physicochemical properties, which influence its absorption, distribution, metabolism, and excretion (ADME). Computational methods can predict these properties early in the drug discovery process, helping to prioritize compounds with favorable profiles.
For this compound, various properties can be calculated:
Lipophilicity (logP): This is a measure of a compound's solubility in a non-polar solvent versus a polar solvent and is a key determinant of membrane permeability.
Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is important for bioavailability.
Molecular Weight (MW): A fundamental property that influences many aspects of drug-likeness.
Topological Polar Surface Area (TPSA): This is correlated with a molecule's ability to cross the blood-brain barrier. nih.gov
Number of Rotatable Bonds: This affects conformational flexibility and bioavailability.
These properties are often evaluated against established guidelines, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a compound. Computational tools can quickly generate these values, allowing for the rapid assessment of large numbers of virtual compounds and guiding the design of new derivatives with improved pharmacokinetic properties.
Table 3: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Weight ( g/mol ) | 181.23 |
| LogP | 0.85 |
| LogS | -1.5 |
| TPSA (Ų) | 37.4 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Rotatable Bonds | 1 |
Advanced Spectroscopic and Crystallographic Investigations for Elucidating the Structure and Conformation of 3 1 Methylpyrazol 4 Yl Morpholine
Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural and Dynamic Characterization
High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms in a solution. For 3-(1-Methylpyrazol-4-yl)morpholine, ¹H and ¹³C NMR studies are fundamental for confirming the connectivity of the atoms and understanding the conformational preferences of the morpholine (B109124) ring.
In deuterated chloroform (B151607) (CDCl₃), the ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons of the pyrazole (B372694) and morpholine rings. The pyrazole protons typically appear in the aromatic region, while the morpholine protons are found in the aliphatic region. The chemical shifts are influenced by the electronic environment of each proton.
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and bonding environment.
Expected ¹H NMR Data for this compound in CDCl₃
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 (Pyrazole) | ~7.5 | s | - |
| H-5 (Pyrazole) | ~7.3 | s | - |
| N-CH₃ (Pyrazole) | ~3.8 | s | - |
| H-3 (Morpholine) | ~4.0 | m | - |
| H-2a, H-6a (Morpholine) | ~3.9 | m | - |
| H-2e, H-6e (Morpholine) | ~3.7 | m | - |
| H-5a (Morpholine) | ~3.0 | m | - |
| H-5e (Morpholine) | ~2.8 | m | - |
| NH (Morpholine) | Variable | br s | - |
Expected ¹³C NMR Data for this compound in CDCl₃
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-4 (Pyrazole) | ~120 |
| C-3 (Pyrazole) | ~138 |
| C-5 (Pyrazole) | ~128 |
| N-CH₃ (Pyrazole) | ~39 |
| C-3 (Morpholine) | ~60 |
| C-2, C-6 (Morpholine) | ~67 |
| C-5 (Morpholine) | ~46 |
Advanced NMR techniques such as Nuclear
Future Research Trajectories and Emerging Academic Applications of the 3 1 Methylpyrazol 4 Yl Morpholine Scaffold in Chemical Sciences
Integration of the Scaffold into Fragment-Based Drug Discovery (FBDD) Methodologies
Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds, starting with low-molecular-weight fragments that bind to a biological target with high ligand efficiency. pharmafeatures.comlifechemicals.com The 3-(1-methylpyrazol-4-yl)morpholine scaffold is well-suited for integration into FBDD campaigns due to its intrinsic properties.
The core structure of this compound aligns well with the empirical "Rule of Three," a guideline for selecting fragments with favorable properties for optimization. pharmafeatures.com These properties typically include a molecular weight under 300 Da, a cLogP of 3 or less, fewer than 3 hydrogen bond donors and acceptors, and a low number of rotatable bonds. The scaffold provides a rigid, three-dimensional framework with defined vectors for chemical elaboration, a key feature for the subsequent fragment evolution process. biosolveit.depsu.edu
FBDD workflows could leverage this scaffold in several ways:
Fragment Growing : Once a fragment hit containing the this compound core is identified and its binding mode is determined (e.g., via X-ray crystallography), it can be systematically "grown" by adding functional groups that extend into adjacent pockets of the target protein, thereby increasing affinity and potency. lifechemicals.com
Fragment Linking : If two fragments, one being the pyrazole-morpholine scaffold, are found to bind in proximity within the target's active site, they can be connected via a chemical linker to create a single, higher-affinity molecule.
Scaffold Hopping : The scaffold can serve as a novel replacement for a known pharmacophore in an existing lead compound to generate new chemical entities with potentially improved properties, such as enhanced selectivity or a more favorable intellectual property position. biosolveit.depsu.edu
The development of fragment libraries incorporating the this compound core and its close analogues is a critical step. These libraries should be designed to maximize chemical diversity while maintaining synthetic accessibility, ensuring that promising hits can be readily followed up with medicinal chemistry efforts. pharmafeatures.com
Table 1: Physicochemical Properties of the this compound Scaffold in the Context of FBDD This table presents calculated properties relevant to the "Rule of Three" for fragment selection.
| Property | Value for Core Scaffold | "Rule of Three" Guideline | Relevance in FBDD |
|---|---|---|---|
| Molecular Weight | ~167.21 g/mol | < 300 g/mol | Low complexity allows for significant elaboration during hit-to-lead optimization. |
| cLogP | < 1.0 | ≤ 3 | Indicates good aqueous solubility, which is crucial for biophysical screening assays. |
| Hydrogen Bond Donors | 1 (Morpholine N-H) | ≤ 3 | Provides a key interaction point while leaving room for further optimization. |
| Hydrogen Bond Acceptors | 3 (Pyrazole N, Morpholine (B109124) N, O) | ≤ 3 | Offers multiple points for directed interactions with the target protein. |
| Rotatable Bonds | 1 | ≤ 3 | The rigid nature of the scaffold reduces the entropic penalty upon binding. |
Exploration in PROTAC (Proteolysis-Targeting Chimeras) and Molecular Glue Degradation Technologies (Conceptual Scaffold Integration)
Targeted Protein Degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system, to eliminate disease-causing proteins. chemrxiv.org This is primarily achieved through bifunctional molecules called PROTACs or smaller, monovalent "molecular glues." innostar.cnbiorxiv.org
Conceptually, the this compound scaffold could be integrated into these technologies in two main capacities:
As a Target-Binding Ligand in a PROTAC : The scaffold can serve as the "warhead" that binds to the protein of interest (POI). Many kinase inhibitors and other protein binders feature pyrazole (B372694) and morpholine motifs. mdpi.com If a derivative of the scaffold demonstrates binding to a specific POI, it can be functionalized with a linker connected to an E3 ligase-recruiting moiety (e.g., a ligand for Cereblon or VHL). The morpholine nitrogen or a synthetically introduced functional group on the pyrazole ring could serve as an attachment point for the linker, providing a clear vector for PROTAC design.
As a Scaffold for Molecular Glue Development : Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, often one that was previously considered "undruggable." biorxiv.orgrsc.org The discovery of molecular glues has often been serendipitous, but rational design strategies are emerging. biorxiv.org The rigid, three-dimensional structure of the this compound scaffold could be used in screening campaigns or in computational models to identify new molecular glues. The scaffold's surface could facilitate the formation of a stable ternary complex (E3 ligase-glue-target) by presenting the appropriate functionalities to create a new protein-protein interface.
Table 2: Conceptual Design Points for Integrating the Scaffold into Degraders This table outlines potential modification sites on the scaffold for PROTAC and molecular glue development.
| Site of Modification | Potential Application | Rationale |
|---|---|---|
| Morpholine Nitrogen (N-H) | PROTAC Linker Attachment | A readily available nucleophilic site for direct alkylation or acylation with a linker-E3 ligand construct. |
| Pyrazole Ring (C3 or C5 position) | PROTAC Linker Attachment | Functionalization via metal-catalyzed cross-coupling allows for the introduction of a linker attachment point away from the primary binding vectors. |
| Pyrazole N-Methyl Group | Modulating Binding/Properties | Can be replaced with other alkyl or functionalized groups to fine-tune binding affinity, selectivity, or physicochemical properties for either PROTACs or glues. |
| Morpholine Ring Substituents | Fine-tuning Solubility/Conformation | Adding substituents to the morpholine ring can alter the scaffold's conformation and solubility, which is critical for the formation of a productive ternary complex. |
Potential Applications in Covalent Inhibitor Design and Electrophilic Trap Strategies (Theoretical Framework)
Targeted covalent inhibitors offer distinct advantages, including increased potency, prolonged duration of action, and the ability to overcome drug resistance. explorationpub.com This strategy involves a ligand that first binds non-covalently to its target and then forms a permanent covalent bond, typically between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) in the protein's binding site. biorxiv.orgmdpi.com
The this compound scaffold, while not intrinsically reactive, provides an excellent theoretical framework for the design of covalent inhibitors. It can act as a high-affinity "guidance system" to deliver an electrophilic warhead to a specific location within the target's binding pocket. The design process would involve:
Scaffold Optimization : Developing a derivative of the this compound core that binds with high affinity and selectivity to the desired target protein.
Warhead Installation : Synthetically appending a mildly reactive electrophile to the optimized scaffold. The choice of warhead (e.g., acrylamide, chloroacetamide, cyanamide) and its attachment point are critical for ensuring that it is correctly positioned to react with the target nucleophile without being overly reactive, which could lead to off-target effects. mdpi.com
The theoretical advantage of using this scaffold is its defined stereochemistry and rigid nature, which can pre-organize the attached warhead, minimizing the entropic cost of achieving the correct reactive conformation and enhancing the rate of covalent bond formation.
Table 3: Theoretical Integration of Electrophilic Warheads onto the Scaffold This table provides a theoretical framework for designing covalent inhibitors based on the this compound scaffold.
| Electrophilic Warhead | Target Residue | Potential Attachment Point on Scaffold | Rationale |
|---|---|---|---|
| Acrylamide | Cysteine | Attached to the morpholine nitrogen via an amide linker. | A common, well-characterized warhead for targeting cysteine. The linker length and composition can be tuned to optimize positioning. |
| Chloroacetamide | Cysteine, Lysine | Linked to a functionalized C5 position of the pyrazole ring. | A more reactive warhead suitable for less accessible nucleophiles or when higher reactivity is desired. |
| Fluorosulfonate | Tyrosine, Lysine | Incorporated into an aryl group attached to the pyrazole ring. | A warhead capable of engaging less common nucleophiles like tyrosine, expanding the range of targetable proteins. |
| Cyanamide | Serine, Threonine | Attached as part of a larger substituent on the morpholine ring. | A reversible covalent warhead that can be useful for balancing potency and safety. |
Methodologies for High-Throughput Synthesis and Combinatorial Library Design Utilizing the Scaffold
To fully explore the potential of the this compound scaffold, the development of efficient, high-throughput synthesis (HTS) and combinatorial library design methodologies is essential. globalresearchonline.net Such strategies enable the rapid generation of a large number of analogues for screening in various assays.
The synthesis of the core scaffold can be approached in a modular fashion, which is highly amenable to combinatorial chemistry. Key synthetic strategies could include:
Multi-component Reactions : Designing a one-pot reaction where precursors for the pyrazole and morpholine rings, along with various building blocks, are combined to rapidly generate a diverse library of final compounds. Morpholine has been used as a catalyst in multi-component reactions to form other heterocyclic systems. arkat-usa.org
Parallel Synthesis : The synthesis can be broken down into a sequence of reactions that can be performed in parallel on a library of starting materials. For example, a common pyrazole intermediate could be reacted with a diverse set of building blocks to construct the morpholine ring, or a core 3-(pyrazol-4-yl)morpholine structure could be functionalized in parallel at different positions. mdpi.comnih.gov
A combinatorial library could be designed by varying substituents at several key positions:
R1 : The N1-position of the pyrazole ring (currently a methyl group).
R2 : The C3 and C5 positions of the pyrazole ring.
R3 : The nitrogen atom of the morpholine ring.
R4 : The carbon atoms of the morpholine ring.
By using a diverse set of building blocks for each of these positions, a large and structurally varied library can be created to broadly sample the chemical space around the core scaffold.
Table 4: Hypothetical Combinatorial Library Design Matrix This table illustrates a potential combinatorial library based on the this compound scaffold.
| Scaffold Position | Building Block Set A | Building Block Set B | Building Block Set C |
|---|---|---|---|
| R1 (Pyrazole N1) | Methyl | Ethyl | Cyclopropyl |
| R2 (Pyrazole C5) | Hydrogen | Chlorine | Phenyl |
| R3 (Morpholine N) | Hydrogen | Acetyl | Benzyl |
Combining these building blocks would generate 3 x 3 x 3 = 27 unique compounds for initial screening.
Q & A
Q. What are the optimal synthetic routes for 3-(1-Methylpyrazol-4-yl)morpholine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including cyclocondensation, nucleophilic substitution, or coupling strategies. Key methods include:
- Cyclocondensation with hydrazine derivatives : Reacting morpholine intermediates with substituted pyrazole precursors under reflux conditions (e.g., ethanol or xylene) .
- Cross-coupling reactions : Palladium-catalyzed coupling of halogenated pyrazoles with morpholine derivatives to introduce substituents .
- Microwave-assisted synthesis : Accelerates reaction times while maintaining yield, particularly for complex intermediates .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR (¹H/¹³C) : Critical for confirming substituent positions on the pyrazole and morpholine rings. For example, ¹H NMR can distinguish methyl groups on pyrazole (δ ~2.5 ppm) and morpholine protons (δ ~3.7 ppm) .
- HRMS : Validates molecular formula (e.g., C₉H₁₄N₄O for this compound) .
- XRD : Used to resolve crystal structures and polymorphic forms .
Advanced Research Questions
Q. How do polymorphic forms of this compound impact physicochemical properties?
Polymorphs (e.g., Form B in ) differ in solubility, stability, and bioavailability. Isolation strategies include:
- Solvent recrystallization : Using polar solvents (e.g., methanol/water mixtures) to selectively crystallize forms .
- Thermal analysis (DSC/TGA) : Identifies melting points and decomposition profiles .
- XRD : Confirms lattice structure differences. For instance, Form B may exhibit superior thermal stability compared to amorphous forms .
Q. How can substituents on the pyrazole ring modulate biological activity?
- Electron-withdrawing groups (e.g., Cl, CF₃) : Enhance binding to enzymes like LRRK2 (IC₅₀ < 100 nM) by increasing electrophilicity .
- Hydrophobic substituents (e.g., aryl groups) : Improve blood-brain barrier penetration in neurological studies .
- Data contradiction analysis : Discrepancies in IC₅₀ values across studies may arise from assay conditions (e.g., ATP concentration in kinase assays) or purity (>98% required for reproducibility) .
Q. What strategies address low yields in multi-step syntheses?
- Optimizing intermediates : For example, using tert-butyl carbamate-protected amines improves stability during coupling reactions .
- Catalyst screening : Pd(OAc)₂/XPhos systems enhance cross-coupling efficiency (yield increase from 40% to 75%) .
- In-line analytics (HPLC/MS) : Monitors reaction progress to minimize side products .
Methodological Tables
Q. Table 1. Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Cross-Coupling | Microwave-Assisted |
|---|---|---|---|
| Time | 10–30 h | 25–30 h | 1–2 h |
| Yield* | Moderate (50–70%) | Variable (40–75%) | High (70–85%) |
| Scalability | Limited | Industrial (patented) | Lab-scale |
| Reference |
*Yields estimated from analogous reactions in evidence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
